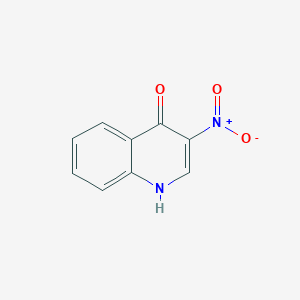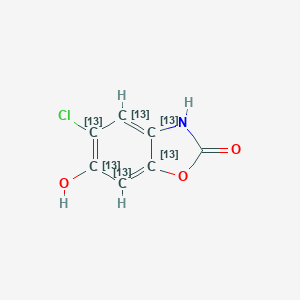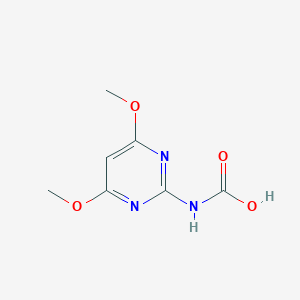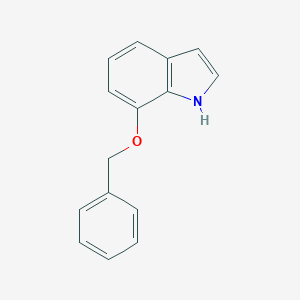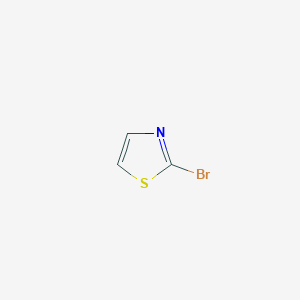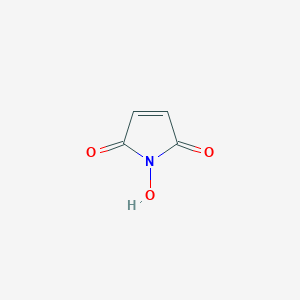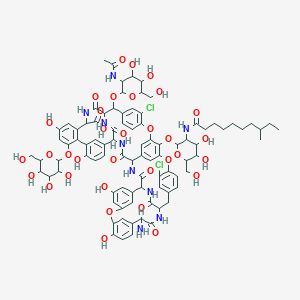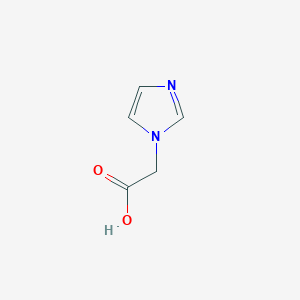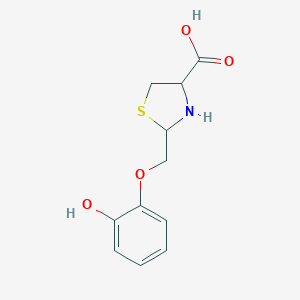
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, also known as HTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinecarboxylic acids, which have been extensively studied for their diverse biological activities.
科学研究应用
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to improve insulin sensitivity and glucose uptake in adipocytes. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of insulin resistance.
In inflammation research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide, in macrophages. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as IL-1β and IL-6, in microglia.
作用机制
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid is not fully understood. However, it has been proposed that 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid may exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and inflammation.
生化和生理效应
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
In adipocytes, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to increase the expression of glucose transporter type 4 (GLUT4), which is involved in glucose uptake. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to increase the phosphorylation of AMPK, which is involved in the regulation of energy metabolism.
In macrophages, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable under normal lab conditions, which allows for long-term storage and use. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to have low toxicity in vitro.
However, there are some limitations to using 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid in lab experiments. One limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly. Another limitation is that it may not be specific to a particular target, as it may have off-target effects.
未来方向
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Finally, another direction is to develop more specific and potent analogs of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, to improve its efficacy and reduce its off-target effects.
合成方法
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(2-hydroxyphenyl)-N'-(thiazolidin-4-ylidene) hydrazinecarbothioamide. This intermediate can then be further reacted with formaldehyde to form 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid.
属性
CAS 编号 |
103182-84-9 |
|---|---|
产品名称 |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c13-8-3-1-2-4-9(8)16-5-10-12-7(6-17-10)11(14)15/h1-4,7,10,12-13H,5-6H2,(H,14,15) |
InChI 键 |
IYYYFSJXZPBIQS-UHFFFAOYSA-N |
SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
规范 SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
同义词 |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



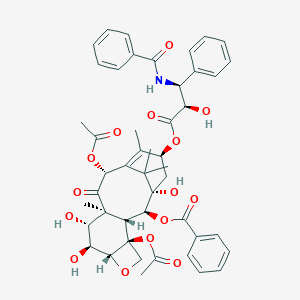
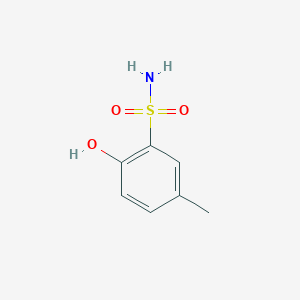
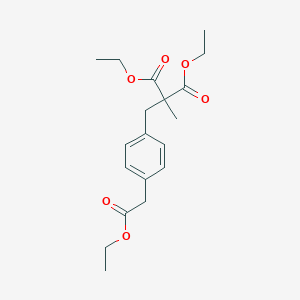
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
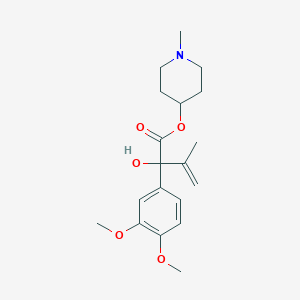
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)
